Aqueous Solubility vs. Non-Hydroxylated Analog
The presence of the 4-hydroxyl group in 4-Chlorophenyl-4-hydroxypiperidine (4C4HP) confers a significant increase in aqueous solubility compared to its non-hydroxylated analog 4-(4-chlorophenyl)piperidine. This difference directly impacts the ability to formulate aqueous solutions and perform certain reactions in aqueous media. While 4C4HP exhibits a water solubility of 340 mg/L at 20°C , the non-hydroxylated analog is practically insoluble in water [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 340 mg/L at 20°C |
| Comparator Or Baseline | 4-(4-chlorophenyl)piperidine: Practically insoluble in water |
| Quantified Difference | Qualitative: >340-fold increase in solubility |
| Conditions | Standard measurement at 20°C (4C4HP); descriptive (comparator) |
Why This Matters
This quantified solubility difference is critical for researchers planning in vivo studies, preparing aqueous stock solutions, or developing reaction conditions requiring aqueous compatibility, making 4C4HP the viable option where aqueous solubility is required.
- [1] PubChem. 4-(4-Chlorophenyl)piperidine (Compound Summary). National Center for Biotechnology Information. View Source
